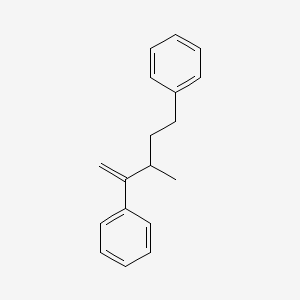![molecular formula C18H30O B14185833 ({[(2S)-2-Methyldecyl]oxy}methyl)benzene CAS No. 920520-63-4](/img/structure/B14185833.png)
({[(2S)-2-Methyldecyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[(2S)-2-Methyldecyl]oxy}methyl)benzene: is an organic compound characterized by a benzene ring substituted with a methyldecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(2S)-2-Methyldecyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with a suitable alkylating agent, such as 2-methyldecyl bromide, under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the 2-methyldecyloxy group.
Industrial Production Methods
Industrial production of This compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
({[(2S)-2-Methyldecyl]oxy}methyl)benzene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) for bromination or nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
({[(2S)-2-Methyldecyl]oxy}methyl)benzene: has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[(2S)-2-Methyldecyl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
2-Methyldecyl bromide: An alkylating agent used in the synthesis of .
Benzyl ether: A compound with an ether linkage similar to .
Uniqueness
({[(2S)-2-Methyldecyl]oxy}methyl)benzene: is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
920520-63-4 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[(2S)-2-methyldecoxy]methylbenzene |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-9-12-17(2)15-19-16-18-13-10-8-11-14-18/h8,10-11,13-14,17H,3-7,9,12,15-16H2,1-2H3/t17-/m0/s1 |
InChI Key |
RXURDTROFBRHIX-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)COCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)
![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)
![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)
![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

